![molecular formula C29H39NO4 B1142493 2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid CAS No. 117615-33-5](/img/structure/B1142493.png)

2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid

Vue d'ensemble

Description

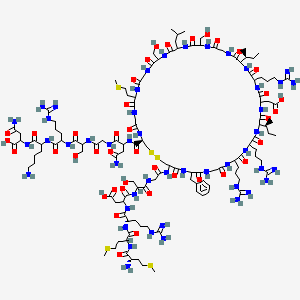

Deethylindanomycin (omomycin) is an unusual pyrrollic ionophore related to indanomycin with activity against Gram +ve bacteria and coccidia. Lack of availability has limited further investigation of this compound.

2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid is a natural product found in Streptomyces griseus with data available.

Applications De Recherche Scientifique

Antibiotic Properties

16-Deethylindanomycin is a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii . It is structurally similar to indanomycin . This compound has shown activity in vitro against Gram-positive bacteria .

Anticoccidial Activity

In addition to its antibacterial properties, 16-Deethylindanomycin has also demonstrated activity against coccidia . Coccidia are a subclass of microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida.

Fermentation

The production of 16-Deethylindanomycin involves the fermentation of Streptomyces setonii . The process of fermentation is crucial for the production of many antibiotics, and understanding the conditions that optimize the yield of 16-Deethylindanomycin could be valuable for industrial production.

Mécanisme D'action

Target of Action

Deethylindanomycin, also known as 16-Deethylindanomycin or 2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid, is a polyether antibiotic . It primarily targets Gram-positive bacteria and coccidia .

Mode of Action

Deethylindanomycin acts as an ionophore in lipid bilayer membranes . It is more selective for potassium ions than calcium, magnesium, and sodium ions . It induces histamine release from rodent mast cells and human basophils in vitro in a calcium-dependent manner .

Pharmacokinetics

It is known to be soluble in ethanol, methanol, dmf, and dmso , which may influence its bioavailability.

Result of Action

Deethylindanomycin is active against a variety of Gram-positive bacteria, including various strains of S. aureus and Streptococcus, as well as one strain of S. pneumoniae . It is also active against coccidia in vitro, inhibiting E. tenella development . . tenella infection in chicks when administered at a dose of 200 µg/g in the diet .

Action Environment

The action, efficacy, and stability of Deethylindanomycin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents may affect its distribution and efficacy . .

Propriétés

IUPAC Name |

2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

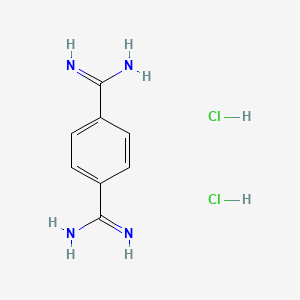

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial activity spectrum of Deethylindanomycin?

A1: Deethylindanomycin (also known as 16-deethylindanomycin or 2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid) exhibits in vitro activity against Gram-positive bacteria, specifically Staphylococcus aureus. [, ] Research indicates minimal inhibitory concentrations (MIC) ranging from 4.0 to 8.0 μg/ml against this bacterium. [] Additionally, Deethylindanomycin shows activity against coccidia, a group of parasitic protozoa. []

Q2: What are the structural differences between Deethylindanomycin and Indanomycin, and are there any new analogs discovered?

A2: Deethylindanomycin is structurally similar to Indanomycin (X-14547A) but lacks an ethyl group at the 16 position. [] Recent research has led to the discovery of new Deethylindanomycin analogs, namely:

- iso-16-Deethylindanomycin: This isomer differs in the stereochemistry around the substituted tetrahydropyran ring. []

- 16-Deethylindanomycin methyl ester: This derivative features a methyl ester group. []

- iso-16-Deethylindanomycin methyl ester: This analog combines the structural features of the previous two, incorporating both the isomeric change and the methyl ester. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.